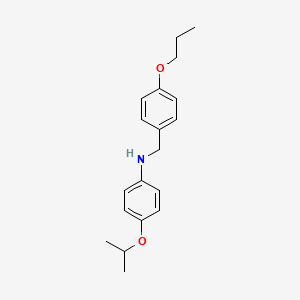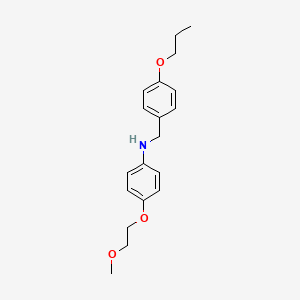![molecular formula C21H29NO2 B1385591 N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline CAS No. 1040692-03-2](/img/structure/B1385591.png)
N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline
Overview
Description
N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline: is an organic compound characterized by the presence of a tert-butyl group attached to a benzyl moiety, which is further connected to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline typically involves a multi-step process:
Formation of 4-(Tert-butyl)benzyl chloride: This intermediate can be synthesized by reacting 4-(tert-butyl)toluene with chlorine gas in the presence of a catalyst such as ferric chloride.
Nucleophilic Substitution Reaction: The 4-(tert-butyl)benzyl chloride is then reacted with 3-(2-ethoxyethoxy)aniline in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired product.
The reaction conditions generally involve moderate temperatures (50-80°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the tert-butylbenzyl group or the aniline moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones, nitroso compounds, and nitro derivatives.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted aniline derivatives and benzyl compounds.
Scientific Research Applications
N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the aniline moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline can be compared with similar compounds, such as:
N-Benzyl-3-(2-ethoxyethoxy)aniline: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
N-[4-(Tert-butyl)benzyl]aniline: Lacks the ethoxyethoxy group, affecting its solubility and interaction with biological targets.
N-[4-(Tert-butyl)benzyl]-3-methoxyaniline: Contains a methoxy group instead of the ethoxyethoxy group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its combination of the tert-butyl group and the ethoxyethoxy group, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-3-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-5-23-13-14-24-20-8-6-7-19(15-20)22-16-17-9-11-18(12-10-17)21(2,3)4/h6-12,15,22H,5,13-14,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLBMXYEGKNINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Isopentyloxy)phenyl]-N-methylmethanamine](/img/structure/B1385510.png)
![4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline](/img/structure/B1385513.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385514.png)



![4-(Benzyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385518.png)


![N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline](/img/structure/B1385525.png)

![N-[4-(Tert-butyl)benzyl]cyclopentanamine](/img/structure/B1385528.png)


